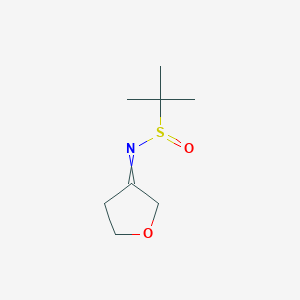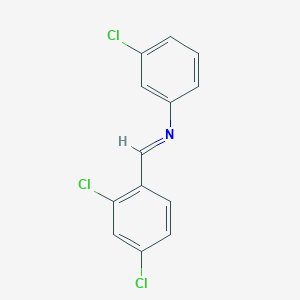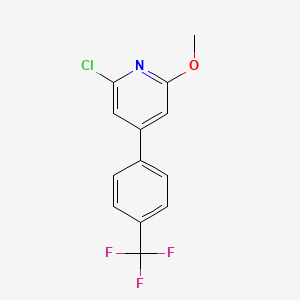![molecular formula C8H16ClNO4 B13985822 4-Azoniaspiro[3.5]nonane, perchlorate CAS No. 18098-84-5](/img/structure/B13985822.png)
4-Azoniaspiro[3.5]nonane, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azoniaspiro[3.5]nonane, perchlorate is a spirocyclic quaternary ammonium compound. It is characterized by a unique spirocyclic structure, which consists of a nitrogen atom incorporated into a spiro ring system.
Vorbereitungsmethoden
The synthesis of 4-Azoniaspiro[3.5]nonane, perchlorate typically involves the reaction of a spirocyclic precursor with a suitable quaternizing agent. One common method involves the reaction of 4-azoniaspiro[3.5]nonane with perchloric acid to form the perchlorate salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Azoniaspiro[3.5]nonane, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the perchlorate ion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Azoniaspiro[3.5]nonane, perchlorate has several scientific research applications:
Chemistry: It is used as a model compound to study the stability and reactivity of spirocyclic quaternary ammonium compounds.
Materials Science: It is investigated for its potential use in the development of anion exchange membranes, which are crucial for various electrochemical applications.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism of action of 4-Azoniaspiro[3.5]nonane, perchlorate involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure allows it to engage in ionic interactions and hydrogen bonding with various substrates. The pathways involved in its action depend on the specific application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
4-Azoniaspiro[3.5]nonane, perchlorate can be compared with other spirocyclic quaternary ammonium compounds such as:
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane These compounds share similar structural features but differ in the size of the spiro ring and the nature of the substituents. The uniqueness of this compound lies in its specific ring size and the presence of the perchlorate ion, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
18098-84-5 |
|---|---|
Molekularformel |
C8H16ClNO4 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
4-azoniaspiro[3.5]nonane;perchlorate |
InChI |
InChI=1S/C8H16N.ClHO4/c1-2-5-9(6-3-1)7-4-8-9;2-1(3,4)5/h1-8H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
AUVBWZDSMPDTNI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+]2(CC1)CCC2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


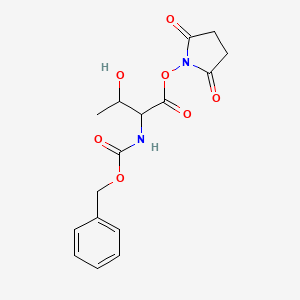
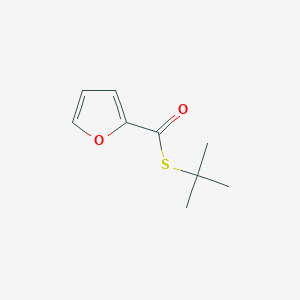
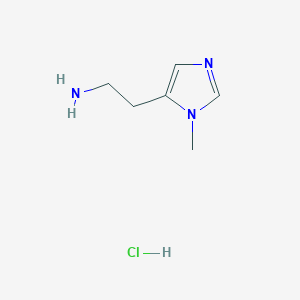
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
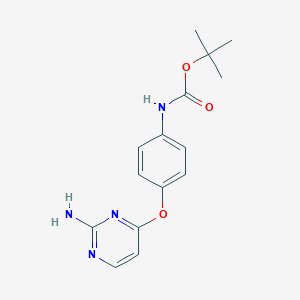
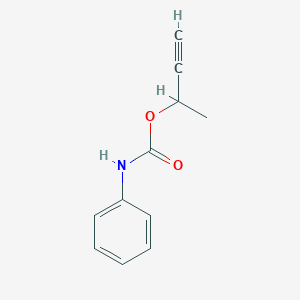
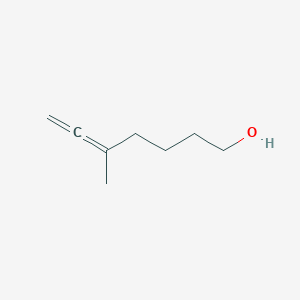
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
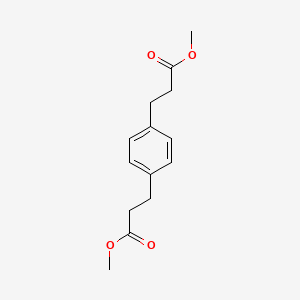
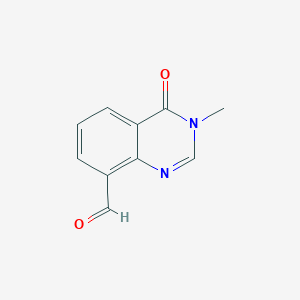
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
